molecular formula C13H10N4O4 B2967653 1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine CAS No. 3805-41-2

1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine

Cat. No.: B2967653
CAS No.: 3805-41-2
M. Wt: 286.24 g/mol
InChI Key: DUJGQCJQVKGBBA-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine is an organic compound characterized by the presence of nitro groups on both the benzylidene and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine typically involves the condensation reaction between 3-nitrobenzaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation: The compound can be oxidized to form nitroso derivatives under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products:

    Reduction: Corresponding amines.

    Oxidation: Nitroso derivatives.

    Substitution: Nitro-substituted aromatic compounds.

Scientific Research Applications

1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine is not fully understood. it is believed that the compound interacts with biological molecules through its nitro groups, which can undergo redox reactions. These interactions may lead to the generation of reactive oxygen species, which can induce cellular damage and apoptosis in cancer cells .

Comparison with Similar Compounds

  • 1-(3-Nitrobenzylidene)-2-(4-methylphenyl)hydrazine
  • 1-(3-Nitrobenzylidene)-2-(4-chlorophenyl)hydrazine
  • 1-(3-Nitrobenzylidene)-2-(4-fluorophenyl)hydrazine

Comparison: 1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine is unique due to the presence of nitro groups on both aromatic rings, which significantly influences its chemical reactivity and potential applications. In contrast, similar compounds with different substituents (e.g., methyl, chloro, fluoro) may exhibit different reactivity and biological activity profiles.

Properties

CAS No.

3805-41-2

Molecular Formula

C13H10N4O4

Molecular Weight

286.24 g/mol

IUPAC Name

4-nitro-N-[(3-nitrophenyl)methylideneamino]aniline

InChI

InChI=1S/C13H10N4O4/c18-16(19)12-6-4-11(5-7-12)15-14-9-10-2-1-3-13(8-10)17(20)21/h1-9,15H

InChI Key

DUJGQCJQVKGBBA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=CC=C(C=C2)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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